molecular formula C8H15FN2O B2479599 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone CAS No. 1865191-03-2

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

Cat. No.: B2479599
CAS No.: 1865191-03-2
M. Wt: 174.219
InChI Key: ZUUFGFCTLJVPRA-UHFFFAOYSA-N
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Description

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperazine ring substituted with a fluoroethyl group and an ethanone moiety.

Scientific Research Applications

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged

Preparation Methods

The synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluoroethylamine with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or thiols, leading to the formation of azido or thioether derivatives

Comparison with Similar Compounds

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone
  • 1-(4-(2-Methylamino)ethyl)piperazin-1-yl)ethanone
  • 1-(4-(2-Ethoxyethyl)piperazin-1-yl)ethanone

These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of the fluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions .

Properties

IUPAC Name

1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUFGFCTLJVPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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